N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-ethoxyphenyl substituent on the amide nitrogen and methyl groups at positions 2 and 4 of the thiazole ring. The ethoxy group (-OCH₂CH₃) on the phenyl ring introduces moderate electron-donating effects, which may enhance solubility compared to non-polar substituents.
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-12-7-5-11(6-8-12)16-14(17)13-9(2)15-10(3)19-13/h5-8H,4H2,1-3H3,(H,16,17) |
InChI Key |
JSQQZTAHDSLJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-ethoxyaniline with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
-
Step 1: Formation of the Thiazole Ring
- React 2,4-dimethylthiazole-5-carboxylic acid with 4-ethoxyaniline in the presence of a coupling reagent like EDCI.
- The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.
-
Step 2: Purification
- The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction of the compound can occur at the amide bond, converting it to the corresponding amine.
-
Substitution
- Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of halogen atoms or other electrophiles to the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Studies have shown that thiazole derivatives exhibit antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Medicine
Drug Development: The compound’s structure can be modified to create analogs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s structural analogs differ primarily in substituents on the thiazole ring, the aryl/heteroaryl group attached to the amide nitrogen, and additional functional groups. Below is a comparative analysis:
Key Research Findings
- Substituent Impact : The ethoxyphenyl group balances lipophilicity and solubility, while methyl groups on the thiazole enhance metabolic stability.
- Activity Trade-offs : While less potent in kinase inhibition compared to Dasatinib, the target compound’s structural simplicity may offer advantages in synthetic accessibility and toxicity profiles.
- Antibacterial Potential: Structural similarities to ’s highly active compound suggest unexplored antibacterial applications warranting further study.
Biological Activity
N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to the compound's ability to interact with biological targets, enhancing its potential as an anticancer agent. The presence of the ethoxy and dimethyl groups further modifies its biological activity.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of thiazole derivatives, including this compound. The following table summarizes key findings on its anticancer activity:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induces apoptosis via caspase activation |
| A549 (Lung) | 0.52 | Inhibits tubulin polymerization |
| Huh7 (Liver) | 8.107 | Modulates ERK1/2 pathway |
| Jurkat E6.1 (T-cell leukemia) | Not specified | Induces cell cycle arrest |
These findings indicate that this compound exhibits potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of critical cellular pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications to the thiazole ring and substituents significantly impact biological activity. For instance:
- The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
- Substituents at specific positions on the thiazole ring can either inhibit or promote cytotoxic effects.
Case Studies
Case Study 1: Inhibition of Tumor Growth
A study evaluated the effects of this compound on tumor growth in vivo. The compound demonstrated a significant reduction in tumor size when administered to mice bearing xenograft tumors derived from MCF-7 cells. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound compared to controls.
Case Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and tubulin. The compound forms hydrogen bonds and π-cation interactions at the colchicine binding site, which is critical for inhibiting tubulin polymerization and disrupting mitotic processes in cancer cells.
Additional Biological Activities
Beyond anticancer properties, compounds similar to this compound have shown:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
